2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

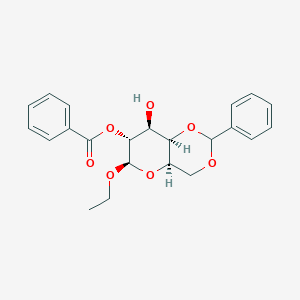

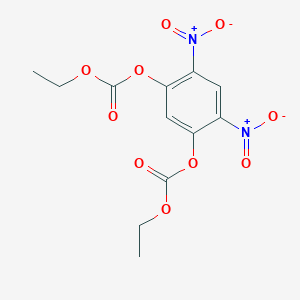

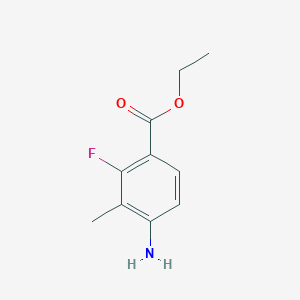

2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3’-CE phosphoramidite is an indispensable compound, serving as a fundamental chemical constituent for the synthesis of oligonucleotides . It enables the synthesis of modified DNA and RNA sequences, aiding in studies related to gene expression, drug development, and molecular diagnostics.

Molecular Structure Analysis

The molecular formula of this compound is C43H53N8O6P, and it has a molecular weight of 808.93 . The structure includes a purine ring attached to a 2-deoxy-b-D-ribofuranosyl group and a dimethylaminomethylidene group .Scientific Research Applications

Research of Tailored Nucleotide Strands

This compound is used in the research of tailored nucleotide strands . It allows scientists to create specific sequences of nucleotides, which can be used to study various aspects of genetics and molecular biology .

Exploration of Genetic Ailments

The compound is used in the exploration of genetic ailments . By creating specific nucleotide sequences, scientists can model genetic diseases in the lab, allowing them to study the disease’s progression and potentially discover new treatments .

Formulation of Targeted Remedial Approaches

This compound is used in the formulation of targeted remedial approaches . By understanding the genetic basis of diseases, scientists can develop treatments that target the specific genetic mutations causing the disease .

Investigation of Innovative Drug Conveyance Systems

The compound is used in the investigation of innovative drug conveyance systems . By understanding how this compound interacts with other molecules, scientists can develop new methods for delivering drugs to specific cells or tissues in the body .

Structural Properties of Nucleic Acids

The use of this compound can help investigate the structural properties of nucleic acids . It can add considerable stability to the double helix and impart other structural features, such as an altered groove width and disruption of the normal spine of hydration .

Molecular Recognition between Ligands and DNA

This compound is used to study molecular recognition between ligands and DNA . It can strongly affect interactions with small molecules such as antibiotics and anticancer drugs . This can be extremely useful in investigations on the structure of nucleic acids as well as sequence-specific interactions between DNA and small molecules or proteins .

Mechanism of Action

Target of Action

Given its structure and properties, it is likely to interact with nucleic acids or proteins involved in nucleic acid metabolism .

Mode of Action

It’s possible that it interacts with its targets through hydrogen bonding, electrostatic interactions, or other non-covalent interactions .

Biochemical Pathways

The compound is a fundamental chemical constituent for the synthesis of oligonucleotides . Therefore, it may be involved in pathways related to nucleic acid synthesis and metabolism.

Pharmacokinetics

Given its molecular weight and structure, it is likely to have specific pharmacokinetic properties that affect its bioavailability .

Result of Action

The compound exhibits potent antiviral and antitumor activities, making it a promising candidate for developing targeted therapies . Its efficacy in inhibiting viral replication and suppressing tumor growth has been demonstrated .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite involves the protection of the hydroxyl group at the 3'-position of the ribose, followed by the coupling of the protected nucleoside with the phosphoramidite derivative of the amino group of the purine base. The dimethylaminomethylidene group is introduced by reacting the amino group of the purine with formaldehyde and dimethylamine in the presence of acetic acid.", "Starting Materials": [ "2-deoxy-b-D-ribofuranosyl-3'-O-acetyl-5'-O-(4,4'-dimethoxytrityl)uridine", "9H-purin-6-amine", "Formaldehyde", "Dimethylamine", "Acetic acid", "Diisopropylethylamine", "2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite", "N,N-diisopropylethylamine", "Triethylamine", "Acetonitrile", "Dimethylformamide", "Chloroform", "Methanol", "Pyridine", "Trifluoroacetic acid", "Diethyl ether" ], "Reaction": [ "Protection of the 3'-hydroxyl group of the ribose with acetic anhydride and pyridine", "Deprotection of the 5'-hydroxyl group of the uridine with dichloroacetic acid", "Protection of the 5'-hydroxyl group of the uridine with 4,4'-dimethoxytrityl chloride and pyridine", "Coupling of the protected nucleoside with 9H-purin-6-amine, formaldehyde, dimethylamine, and acetic acid to form 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine", "Protection of the amino group of the purine with acetic anhydride and pyridine", "Deprotection of the 3'-hydroxyl group of the ribose with methanolic ammonia", "Coupling of the protected nucleoside with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite and N,N-diisopropylethylamine to form 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite", "Deprotection of the 4,4'-dimethoxytrityl group with trifluoroacetic acid in chloroform", "Purification of the product by column chromatography using acetonitrile/dimethylformamide as the eluent", "Final deprotection of the acetyl group at the 3'-position of the ribose with triethylamine and acetic anhydride", "Isolation of the product by precipitation with diethyl ether" ] } | |

CAS RN |

178925-41-2 |

Product Name |

2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite |

Molecular Formula |

C43H53N8O6P |

Molecular Weight |

808.9 g/mol |

IUPAC Name |

N'-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidin-7-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C43H53N8O6P/c1-29(2)51(30(3)4)58(55-24-12-23-44)57-36-25-37(39-40-41(49-48-39)42(46-27-45-40)47-28-50(5)6)56-38(36)26-54-43(31-13-10-9-11-14-31,32-15-19-34(52-7)20-16-32)33-17-21-35(53-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,48,49)/t36-,37+,38+,58?/m0/s1 |

InChI Key |

LHOYFIRBNASJKY-MACIYHSTSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |

SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)

![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)

![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)